3-(4-Chlorophenyl)-2,5-dimethyl-7-(pyrrolidin-1-yl)pyrazolo[1,5-a]pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(4-Chlorophenyl)-2,5-dimethyl-7-(pyrrolidin-1-yl)pyrazolo[1,5-a]pyrimidine is a heterocyclic compound that belongs to the pyrazolo[1,5-a]pyrimidine family. This compound is characterized by its unique structure, which includes a pyrazolo[1,5-a]pyrimidine core with a 4-chlorophenyl group at the 3-position, two methyl groups at the 2 and 5 positions, and a pyrrolidin-1-yl group at the 7-position. The presence of these functional groups imparts specific chemical and biological properties to the compound, making it of interest in various fields of scientific research.
Preparation Methods
The synthesis of 3-(4-Chlorophenyl)-2,5-dimethyl-7-(pyrrolidin-1-yl)pyrazolo[1,5-a]pyrimidine typically involves the condensation of aminopyrazoles with various reagents. Common synthetic routes include:
Condensation Reactions: Aminopyrazoles can be condensed with 1,2-allenic, enaminonitriles, enaminones, 1,3-diketones, unsaturated nitriles, or unsaturated ketones.
Ultrasonic-Assisted Synthesis: This method has been shown to be extremely fast and efficient, providing excellent yields (82–94%) without further purification.
Chemical Reactions Analysis
3-(4-Chlorophenyl)-2,5-dimethyl-7-(pyrrolidin-1-yl)pyrazolo[1,5-a]pyrimidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups, such as reducing nitro groups to amines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group, to introduce different substituents.
Common Reagents and Conditions: Typical reagents include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions
Scientific Research Applications
3-(4-Chlorophenyl)-2,5-dimethyl-7-(pyrrolidin-1-yl)pyrazolo[1,5-a]pyrimidine has a wide range of scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Mechanism of Action
The mechanism of action of 3-(4-Chlorophenyl)-2,5-dimethyl-7-(pyrrolidin-1-yl)pyrazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets and pathways:
CDK2 Inhibition: The compound acts as a CDK2 inhibitor, targeting tumor cells selectively and inhibiting their growth.
Molecular Targets: It interacts with the ATP-binding site of CDK2, preventing the phosphorylation of target proteins and thereby inhibiting cell cycle progression.
Pathways Involved: The inhibition of CDK2 leads to cell cycle arrest and apoptosis in cancer cells.
Comparison with Similar Compounds
3-(4-Chlorophenyl)-2,5-dimethyl-7-(pyrrolidin-1-yl)pyrazolo[1,5-a]pyrimidine can be compared with other similar compounds in the pyrazolo[1,5-a]pyrimidine family:
Pyrazolo[3,4-d]pyrimidine: This compound has a similar core structure but differs in the position and type of substituents.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: This compound features an additional triazole ring, which imparts different chemical and biological properties.
Thioglycoside Derivatives: These compounds have thioglycoside groups attached to the pyrazolo[1,5-a]pyrimidine core, enhancing their biological activity.
Properties
IUPAC Name |
3-(4-chlorophenyl)-2,5-dimethyl-7-pyrrolidin-1-ylpyrazolo[1,5-a]pyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19ClN4/c1-12-11-16(22-9-3-4-10-22)23-18(20-12)17(13(2)21-23)14-5-7-15(19)8-6-14/h5-8,11H,3-4,9-10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JAIZULIFYQGZMI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C(=NN2C(=C1)N3CCCC3)C)C4=CC=C(C=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19ClN4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.